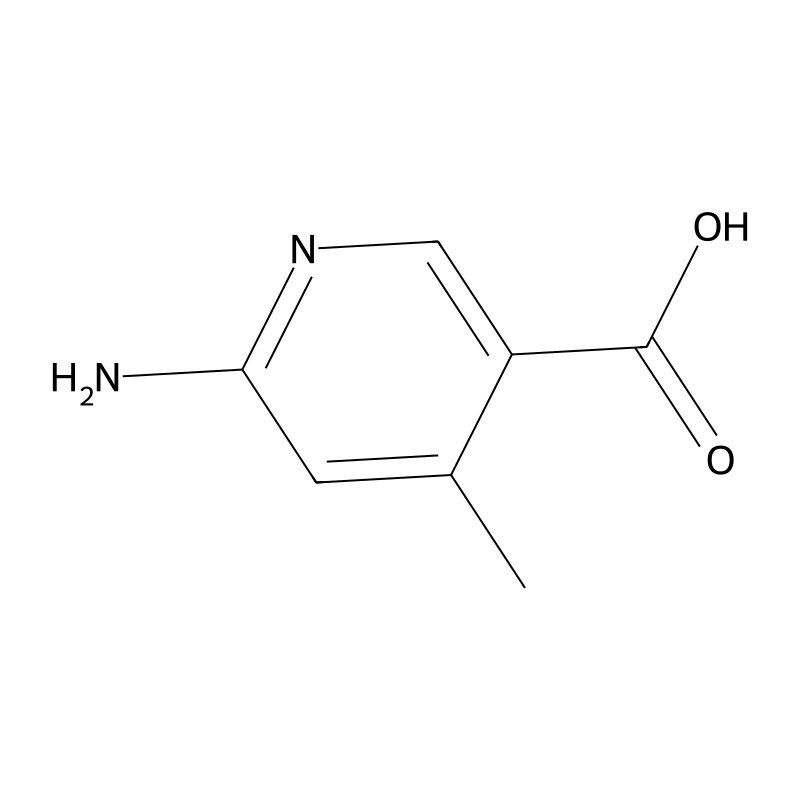

6-Amino-4-methylnicotinic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

6-Amino-4-methylnicotinic acid is an organic compound with the molecular formula C₇H₈N₂O₂ and a CAS number of 179555-11-4. It features a pyridine ring substituted with an amino group and a methyl group, making it a derivative of nicotinic acid. The compound appears as a solid and is often utilized in various chemical and biological applications due to its unique structural properties and functional groups. Its purity is typically around 95%, and it is recommended to be stored in a dark place under an inert atmosphere at room temperature to maintain its stability .

- Acid-Base Reactions: The amino group can act as a base, allowing it to form salts with acids.

- Nucleophilic Substitution: The amino group can undergo nucleophilic substitution reactions, particularly with electrophiles.

- Condensation Reactions: It can react with aldehydes or ketones to form imines or other condensation products.

These reactions make it a valuable intermediate in the synthesis of more complex organic molecules.

Research indicates that 6-Amino-4-methylnicotinic acid exhibits various biological activities. It has been studied for its potential neuroprotective effects, particularly in models of neurodegenerative diseases. Additionally, the compound may influence metabolic pathways due to its structural similarity to nicotinic acid, which plays a role in energy metabolism and cell signaling. Its effects on neurotransmitter systems also suggest potential applications in pharmacology .

Several synthesis methods have been developed for 6-Amino-4-methylnicotinic acid:

- Nitration and Reduction: Starting from 4-methylnicotinic acid, nitration followed by reduction can yield the amino derivative.

- Direct Amination: The direct amination of 4-methylnicotinic acid using ammonia or amines under specific conditions can also produce this compound.

- Grignard Reaction: Utilizing a Grignard reagent with appropriate precursors may provide another pathway for synthesis.

These methods allow for the production of the compound in varying scales, suitable for both laboratory research and industrial applications .

6-Amino-4-methylnicotinic acid has diverse applications across various fields:

- Pharmaceuticals: It serves as an intermediate in the synthesis of drugs targeting neurological conditions.

- Biochemical Research: Used as a reagent in studies involving metabolic pathways and enzyme interactions.

- Agriculture: Potential applications in developing agrochemicals aimed at enhancing crop resilience.

The versatility of this compound makes it significant in both academic research and industrial applications .

Studies on the interactions of 6-Amino-4-methylnicotinic acid reveal its potential effects on various biological targets. Interaction studies have focused on:

- Receptor Binding: Investigating its affinity for nicotinic acetylcholine receptors, which are crucial in neurotransmission.

- Enzyme Inhibition: Assessing its role as an inhibitor or modulator of specific enzymes involved in metabolic processes.

These studies help elucidate the compound's mechanism of action and its potential therapeutic uses .

Several compounds share structural similarities with 6-Amino-4-methylnicotinic acid. Here are some notable examples:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Nicotinic Acid | C₆H₇N₁O₂ | Precursor to many derivatives; involved in metabolism. |

| 4-Amino-Nicotinic Acid | C₆H₈N₂O₂ | Similar amino substitution; used in similar applications. |

| 6-Methylpyridine | C₇H₉N | A simpler analog; lacks carboxylic functionality. |

Uniqueness of 6-Amino-4-methylnicotinic Acid

What sets 6-Amino-4-methylnicotinic acid apart is its specific positioning of functional groups, which enhances its biological activity compared to other similar compounds. Its unique structure allows for distinct interactions within biological systems, making it particularly valuable for research into neurological functions and potential therapeutic interventions .